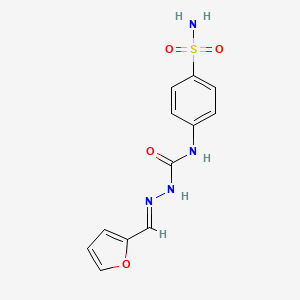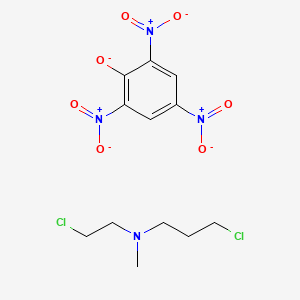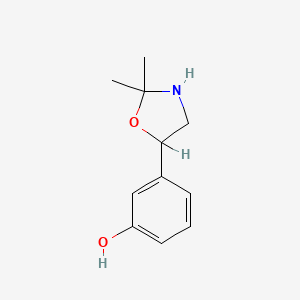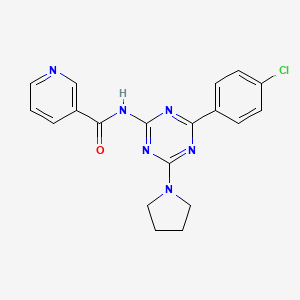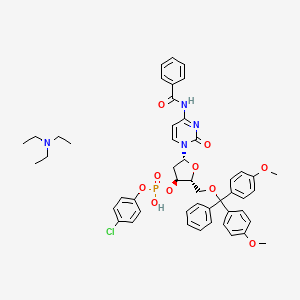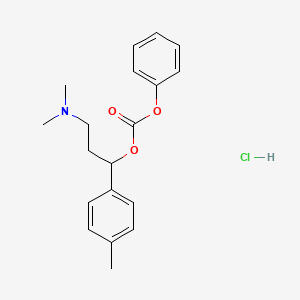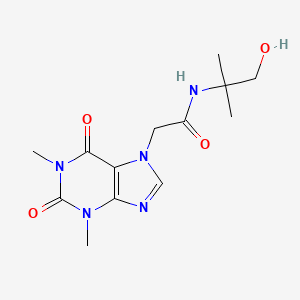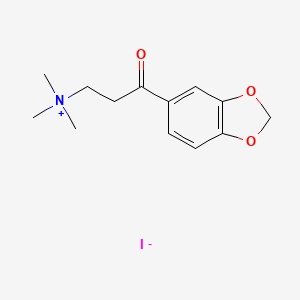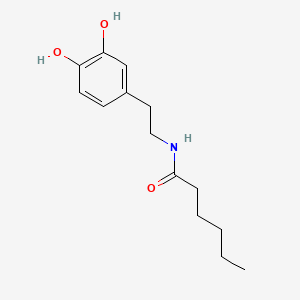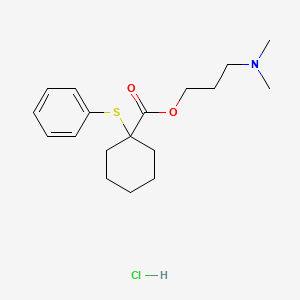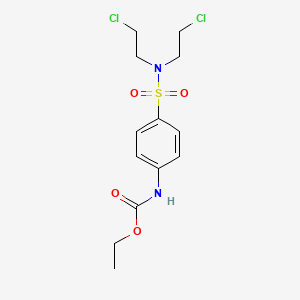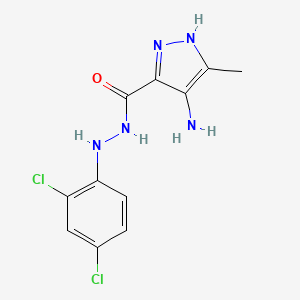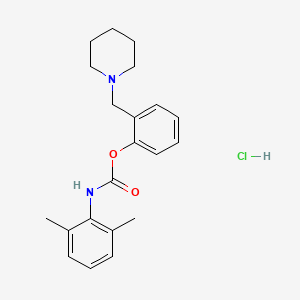
6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused pyrroloimidazole ring system with a methylsulfinyl substituent, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable imidazole derivative with a methylsulfinyl-containing reagent. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole undergoes several types of chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-2-(methylthio)-5H-pyrrolo(1,2-a)imidazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.
6,7-Dihydro-2-(methylsulfonyl)-5H-pyrrolo(1,2-a)imidazole: Contains a methylsulfonyl group, which is a further oxidized form of the methylsulfinyl group.
6,7-Dihydro-2-(ethylsulfinyl)-5H-pyrrolo(1,2-a)imidazole: Features an ethylsulfinyl group instead of a methylsulfinyl group.
Uniqueness
6,7-Dihydro-2-(methylsulfinyl)-5H-pyrrolo(1,2-a)imidazole is unique due to its specific substituent, which imparts distinct chemical and biological properties. The presence of the methylsulfinyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .
Properties
CAS No. |
128366-10-9 |
|---|---|
Molecular Formula |
C7H10N2OS |
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-methylsulfinyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C7H10N2OS/c1-11(10)7-5-9-4-2-3-6(9)8-7/h5H,2-4H2,1H3 |
InChI Key |
XJDSACWUCWIGEB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CN2CCCC2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


